2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
描述
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide features a quinazolin-4-one core linked via an acetamide group to a pyridazine moiety substituted with a pyridin-2-yl group. This structure combines heterocyclic systems (quinazolinone, pyridazine, and pyridine) known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties .
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c28-19(13-27-14-24-16-6-2-1-5-15(16)21(27)29)23-11-12-30-20-9-8-18(25-26-20)17-7-3-4-10-22-17/h1-10,14H,11-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKADEHWUZBQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogues
Substituent Variations on the Quinazolinone Core
- N-(Substituted-phenyl) Derivatives: Compounds such as N-(2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4e, 76% yield) and N-(4-methoxyphenyl)-2-(2-(3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11n, 41.2% yield) demonstrate that substituents on the phenyl ring (e.g., hydroxyl, methoxy, or styryl groups) modulate physicochemical properties.
Modifications to the Acetamide Linker
- Piperazine and Cyclic Substituents : Derivatives like N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide (IV) incorporate cyclic amines, which can improve solubility and introduce hydrogen-bonding sites for enzyme inhibition .
- Styryl and Vinyl Groups : Compounds such as 11m (29.54% yield, melting point 314–317°C) and 11t (68.8% yield, melting point 317–319°C) feature extended conjugation via styryl groups, likely enhancing UV absorbance and stability .
Pyridazine and Pyridine Modifications
- The pyridazine-ether moiety in the target compound is structurally distinct from analogues like CB-839 (a pyridazine-containing glutaminase inhibitor) . The pyridin-2-yl group may facilitate π-stacking interactions with aromatic residues in biological targets, similar to pyridine-containing inhibitors in tuberculosis research .
Characterization
- NMR and MS : All compounds are characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and EI-MS. For instance, 11r (m/z 460.34 [M$ ^+ $) and 11s (m/z 493.87 [M$ ^+ $) confirm molecular weights consistent with their halogenated structures .
- Melting Points : Higher melting points (e.g., 314–319°C for styryl derivatives) correlate with increased molecular rigidity and crystallinity compared to simpler acetamides like 4d (242–244°C) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4e (N-(2-hydroxyphenyl)) | 76 | Not reported | ~327.34 | Hydroxyphenyl |
| 11n (3-methoxystyryl) | 41.2 | 280–282 | 441.47 | Methoxystyryl, 4-methoxyphenyl |
| 11s (3-bromostyryl) | 56.22 | 316–318 | 493.87 | Bromostyryl, 4-chlorophenyl |
| 4g (N-(4-methoxyphenyl)) | 83 | 219–221 | ~353.38 | 4-Methoxyphenyl |
| Target Compound | Not reported | Not reported | ~434.43 | Pyridazine-ether, pyridin-2-yl |
常见问题
Q. What are the key synthetic strategies for preparing 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis involves multi-step organic reactions, typically starting with substitution, condensation, and functional group coupling. Critical steps include:
- Substitution reactions under alkaline conditions to introduce pyridazine or quinazolinone moieties (e.g., using 2-pyridinemethanol as a nucleophile) .
- Condensation reactions with acetamide derivatives, often requiring condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Optimization parameters :
- Temperature : Mild conditions (40–80°C) to prevent decomposition of sensitive groups like the pyridazine ring .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve solubility .
- Catalysts : Bases (e.g., NaH) or acids (e.g., HCl) to drive specific steps, such as ring closure or deprotection .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for distinguishing pyridazine, quinazolinone, and acetamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- HPLC : Ensures purity (>95%) and monitors reaction progress via reverse-phase columns .
Q. What preliminary biological screening approaches are recommended to assess the compound’s bioactivity?
Answer: Initial screening should focus on:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) .
- Enzyme inhibition studies : Target kinases or proteases due to the compound’s heterocyclic motifs .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?
Answer: Contradictions often arise from assay-specific variables:
- Assay conditions : Adjust pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) to mimic physiological environments .
- Orthogonal validation : Pair enzymatic assays (e.g., fluorescence-based) with cell-based viability tests .
- Structural analogs : Compare activities of derivatives (Table 1) to isolate moiety-specific effects.
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound | Structural Features | Biological Activity | Source |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Quinazolinone + Oxadiazole | Anticancer (IC₅₀: 8 µM) | |
| Pyridazine Derivative A | Pyridazine + Acetamide | Antimicrobial (MIC: 32 µg/mL) |
Q. What computational and experimental methods are suitable for elucidating the structure-activity relationship (SAR) of this compound’s derivatives?
Answer:
- Molecular docking : Predict binding modes to targets like EGFR kinase (PDB: 1M17) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
- Synthetic diversification : Introduce substituents at the pyridazine C-6 or quinazolinone N-3 positions (e.g., halogens, methyl groups) and test activity .
Q. What strategies can be employed to improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Answer:
- Prodrug design : Convert the acetamide group to a hydrolyzable ester to enhance solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for controlled release .
- Metabolic shielding : Fluorinate aromatic rings or replace labile ethers with thioethers to reduce CYP450-mediated oxidation .
Q. How does the compound interact with common off-target receptors or enzymes, and what experimental approaches can minimize these interactions?
Answer:
- Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- Competitive binding assays : Employ SPR (Surface Plasmon Resonance) to measure affinity for non-target proteins like serum albumin .
- Structural tweaks : Replace the pyridin-2-yl group with pyridin-4-yl to alter steric/electronic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
